molecular formula C6H7N5O B11743605 (6-amino-9H-purin-9-yl)methanol

(6-amino-9H-purin-9-yl)methanol

Cat. No.: B11743605
M. Wt: 165.15 g/mol
InChI Key: RRSMDINEEZCXNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-amino-9H-purin-9-yl)methanol is a chemical compound with the molecular formula C6H7N5O It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-amino-9H-purin-9-yl)methanol typically involves the reaction of purine derivatives with appropriate reagents. One common method is the reduction of 6-amino-9H-purine-9-carbaldehyde using reducing agents such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction is usually carried out under mild conditions, with the temperature maintained at room temperature to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(6-amino-9H-purin-9-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced further to form different derivatives.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used under various conditions depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 6-amino-9H-purine-9-carboxylic acid, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(6-amino-9H-purin-9-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential role in biochemical pathways and its interactions with enzymes and nucleic acids.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antiviral or anticancer agent.

    Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (6-amino-9H-purin-9-yl)methanol involves its interaction with specific molecular targets, such as enzymes or nucleic acids. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. In the context of nucleic acids, it may intercalate between base pairs or form hydrogen bonds, affecting the structure and function of DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Guanine: Another purine base that pairs with cytosine in DNA and RNA.

    Hypoxanthine: A naturally occurring purine derivative involved in nucleotide metabolism.

Uniqueness

(6-amino-9H-purin-9-yl)methanol is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Unlike adenine and guanine, which are primarily involved in genetic coding, this compound’s hydroxyl group allows for additional chemical modifications, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C6H7N5O

Molecular Weight

165.15 g/mol

IUPAC Name

(6-aminopurin-9-yl)methanol

InChI

InChI=1S/C6H7N5O/c7-5-4-6(9-1-8-5)11(3-12)2-10-4/h1-2,12H,3H2,(H2,7,8,9)

InChI Key

RRSMDINEEZCXNV-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.